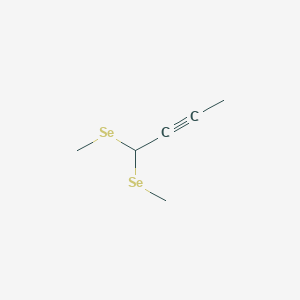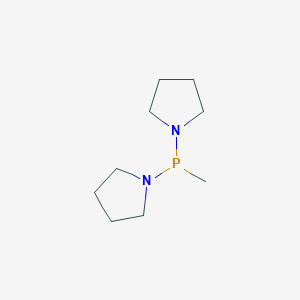
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene is a unique organogermanium compound characterized by the presence of two germanium atoms bonded to four bulky aromatic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene typically involves the reaction of germanium tetrachloride with the corresponding Grignard reagent or organolithium compound. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
化学反应分析
Types of Reactions
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The aromatic groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or organometallic compounds are typically employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene has several scientific research applications:
Materials Science: The compound can be used as a precursor for the synthesis of germanium-containing polymers and materials with unique electronic properties.
Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of germanium in organometallic frameworks.
Catalysis: The compound’s unique structure makes it a potential candidate for catalytic applications, particularly in reactions involving germanium.
作用机制
The mechanism by which 1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene exerts its effects is primarily through its ability to participate in various chemical reactions. The bulky aromatic groups provide steric protection to the germanium centers, influencing the compound’s reactivity and stability. The germanium atoms can interact with other molecules through coordination or covalent bonding, facilitating various chemical transformations.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrakis(trimethylsilyl)tetramethylcyclotetrasilane: This compound contains silicon atoms instead of germanium and exhibits different reactivity and properties.
1,1,2,2-Tetrakis(tert-butyldimethylsilyl)-1,2-dilithiodisilane: Another silicon-based compound with similar steric protection but different chemical behavior.
Uniqueness
1,1,2,2-Tetrakis(6-(tert-butyl)-2,3,4-trimethylphenyl)digermene is unique due to the presence of germanium atoms, which impart distinct electronic properties compared to silicon-based analogs. The bulky aromatic groups also contribute to its unique reactivity and stability, making it a valuable compound for various scientific applications.
属性
分子式 |
C52H76Ge2 |
|---|---|
分子量 |
846.4 g/mol |
IUPAC 名称 |
bis(6-tert-butyl-2,3,4-trimethylphenyl)germylidene-bis(6-tert-butyl-2,3,4-trimethylphenyl)germane |
InChI |
InChI=1S/C52H76Ge2/c1-29-25-41(49(13,14)15)45(37(9)33(29)5)53(46-38(10)34(6)30(2)26-42(46)50(16,17)18)54(47-39(11)35(7)31(3)27-43(47)51(19,20)21)48-40(12)36(8)32(4)28-44(48)52(22,23)24/h25-28H,1-24H3 |
InChI 键 |
KPAXEWJZLFEUJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)[Ge](=[Ge](C2=C(C=C(C(=C2C)C)C)C(C)(C)C)C3=C(C=C(C(=C3C)C)C)C(C)(C)C)C4=C(C=C(C(=C4C)C)C)C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[Cyano(morpholin-4-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12554407.png)


![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
phosphane](/img/structure/B12554438.png)
![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)

![Acetic acid, [(S)-(carboxymethyl)sulfinyl]-, 1-methyl ester](/img/structure/B12554472.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)prop-2-en-1-ol](/img/structure/B12554500.png)


